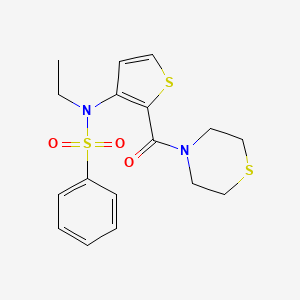

N-ethyl-N-(2-(thiomorpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiophene derivatives, such as the one , often involves heterocyclization of various substrates . Common synthetic methods include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

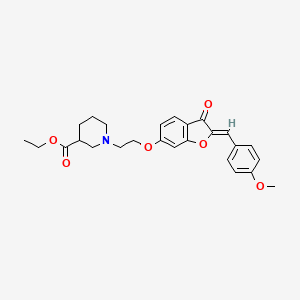

The molecular structure of “N-ethyl-N-(2-(thiomorpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide” is based on a thiophene core. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis

Thiophene derivatives are known to participate in a variety of chemical reactions. For instance, they can undergo condensation reactions such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to produce aminothiophene derivatives .Physical And Chemical Properties Analysis

Thiophene, the core structure of “this compound”, has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

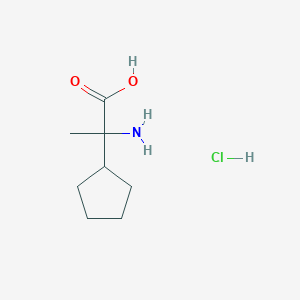

Sulfonamides, including those structurally related to the query compound, are synthesized through various chemical reactions, highlighting their versatility and adaptability in organic synthesis. For example, novel sulfonamide derivatives have been synthesized and characterized for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Ş. Küçükgüzel et al., 2013). These derivatives exemplify the broad utility of sulfonamide compounds in the development of therapeutic agents.

Pharmacological Applications

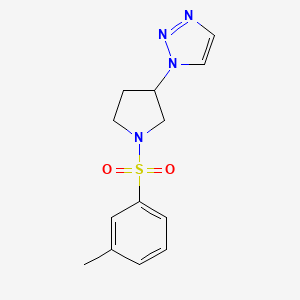

Sulfonamides have been extensively studied for their pharmacological properties, with research focusing on their potential as inhibitors of various enzymes and receptors. For instance, sulfonamides incorporating flexible triazole moieties have been shown to be highly effective carbonic anhydrase inhibitors, displaying significant intraocular pressure-lowering activity in glaucoma models (A. Nocentini et al., 2016). This application demonstrates the potential of sulfonamides in addressing ophthalmological conditions.

Antimicrobial Activity

Sulfonamide compounds have also been evaluated for their antimicrobial activity, offering potential solutions to combat bacterial and fungal infections. Arylazopyrazole pyrimidone clubbed heterocyclic compounds, for example, have shown promising antimicrobial activity against various bacteria and fungi, underscoring the potential of sulfonamide derivatives in developing new antimicrobial agents (Nikulsinh Sarvaiya et al., 2019).

Catalytic Applications

Beyond their biological applications, sulfonamides have found utility in catalysis, illustrating their versatility in chemical synthesis. Half-sandwich ruthenium complexes containing aromatic sulfonamides have been synthesized and shown to be effective catalysts in the transfer hydrogenation of acetophenone derivatives, highlighting the role of sulfonamide-containing complexes in facilitating organic reactions (Serkan Dayan et al., 2013).

Zukünftige Richtungen

Thiophene derivatives, such as “N-ethyl-N-(2-(thiomorpholine-4-carbonyl)thiophen-3-yl)benzenesulfonamide”, continue to attract interest in both industry and academia due to their diverse applications in medicinal chemistry and material science . Future research may focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity, as well as the development of more effective pharmacological agents .

Eigenschaften

IUPAC Name |

N-ethyl-N-[2-(thiomorpholine-4-carbonyl)thiophen-3-yl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3S3/c1-2-19(25(21,22)14-6-4-3-5-7-14)15-8-11-24-16(15)17(20)18-9-12-23-13-10-18/h3-8,11H,2,9-10,12-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNTWQBFGTPSLAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1=C(SC=C1)C(=O)N2CCSCC2)S(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(tert-butyl)-6-(4-chlorophenyl)-2-(4-ethylpiperazin-1-yl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2732219.png)

![N-[1-(4-fluorophenyl)ethyl]-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2732224.png)

![4-(3,4-Dihydro-2H-chromene-2-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2732225.png)

![ethyl 2-(8-(2-methoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(m-tolyl)-1,2,4-thiadiazol-5-yl)thio)acetamide](/img/structure/B2732230.png)

![4-{[4-(Aminomethyl)phenyl]methyl}-1lambda4-thiomorpholin-1-one dihydrochloride](/img/structure/B2732235.png)